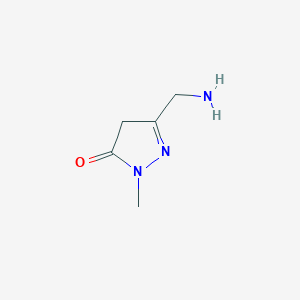
(2E)-3-(3-Nitrophenyl)acryloyl chloride
Vue d'ensemble
Description
(2E)-3-(3-Nitrophenyl)acryloyl chloride, also known as NPA, is an important organic compound that is used in a variety of scientific research applications. NPA is a colorless, volatile liquid that is easy to handle and synthesize. It is a versatile compound that has a wide range of applications in synthetic chemistry, biochemistry, and drug discovery. NPA has been used in a variety of research studies, including the synthesis of pharmaceuticals and the investigation of biochemical and physiological effects.
Applications De Recherche Scientifique
Protein Conjugation
(2E)-3-(3-Nitrophenyl)acryloyl chloride has been utilized in the synthesis of glycohydrolase substrates. These substrates were transformed into protein conjugates based on Michael additions, demonstrating its role in bioconjugation chemistry (Roy, Tropper, Morrison, & Boratýnski, 1991).
Polymeric Materials Synthesis
The compound has applications in the synthesis and characterization of polymerizable azo-naphthols. It's involved in esterification processes to create acryloyloxyazo monomers, integral for polymeric material development (Shuhaibar & Pasch, 1991).
Aggregation-Induced Emission
In the field of polymer chemistry, it's used to prepare acrylate monomers with aggregation-induced emission characteristics. This is crucial for developing high molecular-weight AIE-active polymers, offering potential in sensor technology (Zhou, Li, Chua, Yan, Tang, & Xu, 2014).
Antibacterial Activity
It has been used in the synthesis of 3-(5-nitro-2-furyl) acrylamides, which exhibit notable antibacterial activities, highlighting its role in developing new antibacterial agents (Saikachi & Suzuki, 1958).
Photocrosslinking Properties
The chemical is instrumental in synthesizing compounds like TAP, TCC, and TCP for photocrosslinking studies in polymeric materials. This demonstrates its application in creating materials with unique properties like enhanced thermal stability and photocrosslinking capability (Suresh, Vakees, Uma, Selvaraj, Karthikeyan, & Arun, 2016).
Polymer Synthesis
It has been utilized in synthesizing thermoresponsive homopolymers, like DEAE-NIPAM-AM, with properties adjustable by pH and CO2. This showcases its role in creating environmentally responsive materials (Jiang, Feng, Lu, & Huang, 2014).
Novel Polymeric Materials
The compound aids in the synthesis of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes. This has implications in creating polymeric materials with unique characteristics and higher thermal stability compared to standard polymers (Nanjundan, Selvamalar, & Jayakumar, 2004).
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBWNWUGUWUKV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263690 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141236-48-8 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)





![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)





